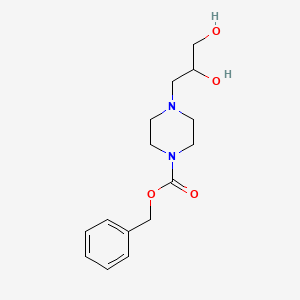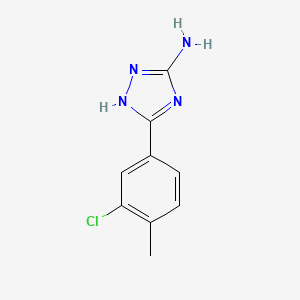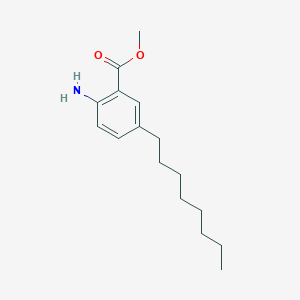
Methyl 2-amino-5-octylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-5-octylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group at the second position and an octyl group at the fifth position on the benzoate ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-octylbenzoate typically involves the esterification of 2-amino-5-octylbenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-5-octylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-5-octylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-5-octylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various biochemical pathways. The octyl group contributes to the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins. These interactions can modulate biological activities and pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-aminobenzoate: Lacks the octyl group, resulting in different physical and chemical properties.
Methyl 2-amino-5-methylbenzoate: Contains a methyl group instead of an octyl group, affecting its reactivity and applications.
2-Amino-5-octylbenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity.
Uniqueness
Methyl 2-amino-5-octylbenzoate is unique due to the presence of both an amino group and a long alkyl chain (octyl group) on the benzoate ring. This combination imparts distinct physical, chemical, and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C16H25NO2 |
|---|---|
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
methyl 2-amino-5-octylbenzoate |
InChI |
InChI=1S/C16H25NO2/c1-3-4-5-6-7-8-9-13-10-11-15(17)14(12-13)16(18)19-2/h10-12H,3-9,17H2,1-2H3 |
InChI-Schlüssel |
GXSSTGOCDAOBQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC(=C(C=C1)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[2-(2-Azidoethoxy)ethoxy]propoxy]ethyl Tosylate](/img/structure/B13679001.png)
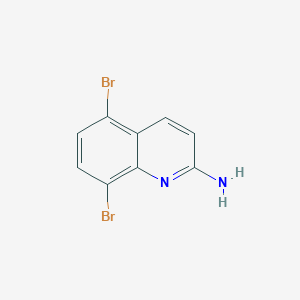
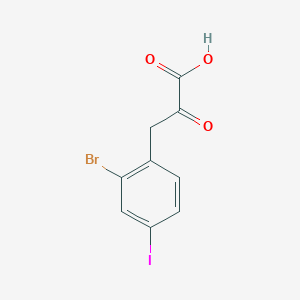

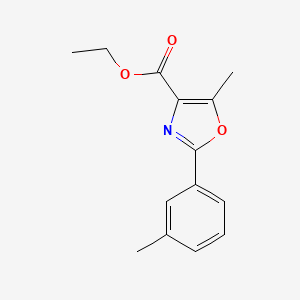
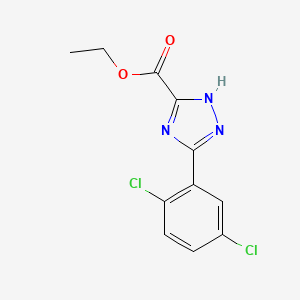
![(R)-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate](/img/structure/B13679034.png)
![7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679037.png)
![7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13679044.png)
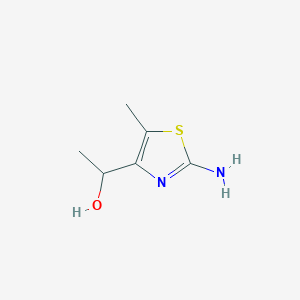
![4'-Bromo-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13679057.png)
